An In-Depth Technical Guide to Ethyl 2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylate
An In-Depth Technical Guide to Ethyl 2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Thiazole Scaffold in Modern Medicinal Chemistry
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a cornerstone in the field of medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile scaffold, capable of engaging in a multitude of interactions with biological macromolecules. Thiazole derivatives are integral components of numerous natural products and synthetic drugs, exhibiting a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[3][4] The inherent stability of the thiazole ring, coupled with the potential for diverse substitutions at its 2, 4, and 5 positions, provides a rich chemical space for the design and development of novel therapeutic agents.[2][5] This guide focuses on a specific, synthetically derived member of this class: Ethyl 2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylate, a molecule of interest for its potential applications in drug discovery.
Chemical Identity and Physicochemical Properties
Ethyl 2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylate (CAS Number: 175276-86-5) is a substituted thiazole derivative with a molecular formula of C12H9Cl2NO2S.[1] The presence of the dichlorophenyl ring significantly influences its lipophilicity and electronic characteristics, which in turn can modulate its biological activity and pharmacokinetic profile.
Table 1: Physicochemical Properties of Ethyl 2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylate
| Property | Value | Source |
| CAS Number | 175276-86-5 | [1] |
| Molecular Formula | C12H9Cl2NO2S | [1] |
| Molecular Weight | 302.18 g/mol | Calculated |
| Appearance | Expected to be a solid at room temperature | Inferred from similar compounds[6] |
| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DMF, alcohols) and poorly soluble in water | Inferred from structure |
Synthesis and Mechanistic Insights: The Hantzsch Thiazole Synthesis
The most probable and widely employed synthetic route for obtaining 2-substituted-1,3-thiazole-4-carboxylates is the Hantzsch thiazole synthesis. This robust and high-yielding reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of the title compound, a variation of this classical method is employed, typically starting from 2,3-dichlorobenzaldehyde.
The rationale behind this synthetic strategy lies in its efficiency and the ready availability of the starting materials. The reaction proceeds through a well-established mechanism involving nucleophilic attack and subsequent cyclization to form the stable aromatic thiazole ring.
Proposed Synthetic Workflow
The synthesis can be envisioned as a two-step process. First, the conversion of 2,3-dichlorobenzaldehyde to the corresponding thioamide, 2,3-dichlorothiobenzamide. This intermediate is then reacted with an ethyl halopyruvate derivative (e.g., ethyl bromopyruvate) to yield the final product.
Caption: Proposed synthetic workflow for Ethyl 2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylate.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Synthesis of 2,3-Dichlorothiobenzamide
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To a stirred solution of 2,3-dichlorobenzaldehyde (1.0 eq) in anhydrous toluene, add Lawesson's reagent (0.5 eq).
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Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford 2,3-dichlorothiobenzamide.
Step 2: Synthesis of Ethyl 2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylate
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Dissolve 2,3-dichlorothiobenzamide (1.0 eq) in a suitable solvent such as ethanol or isopropanol.
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Add ethyl bromopyruvate (1.1 eq) to the solution at room temperature.
-
Heat the reaction mixture to reflux and stir for several hours, monitoring by TLC.
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After the reaction is complete, cool the mixture to room temperature.
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If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.
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The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield the pure title compound.
Structural Elucidation and Spectroscopic Analysis
Table 2: Predicted Spectroscopic Data
| Technique | Expected Salient Features |
| ¹H NMR | - A triplet and a quartet in the upfield region corresponding to the ethyl ester group (CH₃ and CH₂).- A singlet for the proton at the 5-position of the thiazole ring.- A set of multiplets in the aromatic region corresponding to the three protons of the 2,3-dichlorophenyl ring. |
| ¹³C NMR | - Resonances for the ethyl ester carbons.- Signals for the five carbons of the thiazole ring, with the C2 carbon being the most downfield shifted due to its attachment to two heteroatoms.- Six distinct signals for the carbons of the dichlorophenyl ring, with the two chlorine-bearing carbons showing characteristic shifts. |
| IR (Infrared) Spectroscopy | - A strong absorption band around 1700-1730 cm⁻¹ corresponding to the C=O stretching of the ester group.- C-H stretching vibrations in the aromatic region (around 3000-3100 cm⁻¹).- C=N and C=C stretching vibrations of the thiazole and phenyl rings in the 1400-1600 cm⁻¹ region.- C-Cl stretching vibrations in the lower frequency region. |
| Mass Spectrometry (MS) | - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (301.97 for the most abundant isotopes).- A characteristic isotopic pattern for the molecular ion due to the presence of two chlorine atoms (M⁺, M+2, M+4).- Fragmentation patterns corresponding to the loss of the ethoxy group, the entire ester group, and cleavage of the thiazole ring. |
Potential Applications and Biological Significance
The thiazole nucleus is a well-established pharmacophore in drug discovery, and the introduction of a dichlorophenyl moiety can further enhance its biological activity.[7] Halogen atoms, particularly chlorine, can increase the lipophilicity of a molecule, potentially improving its membrane permeability and oral bioavailability. Furthermore, the chlorine substituents can engage in halogen bonding, a specific type of non-covalent interaction that can contribute to ligand-receptor binding affinity.
Based on the extensive literature on thiazole derivatives, Ethyl 2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylate and its analogs are promising candidates for investigation in several therapeutic areas:
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Antimicrobial Agents: Thiazole derivatives have demonstrated broad-spectrum antibacterial and antifungal activities.[5][8] The mechanism often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.[5]
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Anticancer Agents: Many thiazole-containing compounds exhibit potent anticancer activity through various mechanisms, including the inhibition of protein kinases, tubulin polymerization, and topoisomerases.[9] The dichlorophenyl substitution pattern could be explored for its potential to selectively target specific cancer-related proteins.
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Anti-inflammatory Agents: Thiazole derivatives have been investigated as inhibitors of key inflammatory mediators such as cyclooxygenase (COX) and various cytokines.[9]
Caption: Potential therapeutic applications of Ethyl 2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylate.
Conclusion and Future Directions
Ethyl 2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylate is a molecule with significant potential in the realm of medicinal chemistry. Its synthesis is accessible through well-established methodologies like the Hantzsch thiazole synthesis, and its structure possesses key features that are often associated with desirable pharmacological properties. While specific biological data for this compound is not yet widely published, the vast body of research on related thiazole derivatives provides a strong rationale for its further investigation. Future research should focus on the development of optimized and scalable synthetic routes, comprehensive biological screening across various disease models, and detailed structure-activity relationship (SAR) studies to identify more potent and selective analogs. Such efforts will be crucial in unlocking the full therapeutic potential of this promising chemical scaffold.
References
- Paithankar, V. R., Dighe, P. R., & Shinde, N. V. (2023). An Overview of Thiazole Derivatives and its Biological Activities. International Journal of Pharmaceutical Sciences Review and Research, 82(1), 42-47.
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PubChem. Ethyl 2-aminothiazole-4-carboxylate. [Link]
- Al-Ostoot, F. H., Al-Wahaibi, L. H., Al-Ghamdi, M. S., & El-Emam, A. A. (2023). Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Current Medicinal Chemistry, 30(28), 3209-3233.
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ResearchGate. Overview on Biological Activities of Thiazole Derivatives. [Link]
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National Institutes of Health. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). [Link]
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ResearchGate. General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate and its derivatives. [Link]
-
National Center for Biotechnology Information. Thiazole Ring—A Biologically Active Scaffold. [Link]
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